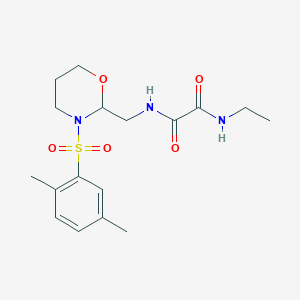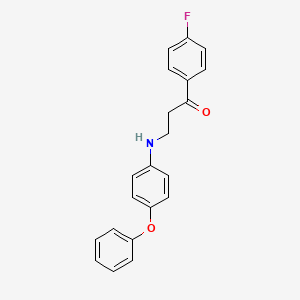![molecular formula C15H18BCl3N2O4 B2941618 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea CAS No. 2377612-05-8](/img/structure/B2941618.png)
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a complex organic molecule that contains a tetramethyl-1,3,2-dioxaborolan-2-yl group and a trichloroacetyl group. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the tetramethyl-1,3,2-dioxaborolan-2-yl group can be synthesized through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . The trichloroacetyl group could potentially be introduced through a reaction with trichloroacetyl chloride, although this is speculative without specific literature sources.Applications De Recherche Scientifique
Corrosion Inhibition
Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic solutions. Such compounds demonstrate potential for protecting metals from corrosion through adsorption and formation of protective layers on metal surfaces, suggesting utility in industrial applications where metal preservation is critical (B. Mistry et al., 2011).
Polymer Modification
Hydroxyalkyl-substituted ureas are utilized in the chemistry of high-molecular-weight compounds, indicating their role in modifying epoxy and urethane polymers to enhance performance. This application showcases their importance in material science and engineering for developing advanced materials with improved characteristics (V. Ignat’ev et al., 2015).
Interaction with Anions
Research into the nature of urea-fluoride interactions reveals the potential for urea derivatives to form complexes with various anions, which can have implications for chemical sensing, separation processes, and understanding molecular interactions (M. Boiocchi et al., 2004).
Antioxidant Activity
Certain urea derivatives have been synthesized and evaluated for their antioxidant activity, suggesting their potential in pharmaceutical and health-related applications where oxidative stress mitigation is desired (S. George et al., 2010).
Environmental Analysis
Urea derivatives, such as triclocarban, have been studied for their environmental occurrence, particularly in aquatic environments, highlighting the need for sensitive analytical methods for detecting these compounds and understanding their environmental fate and impact (R. Halden & Daniel H. Paull, 2004).
Propriétés
IUPAC Name |
2,2,2-trichloro-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BCl3N2O4/c1-13(2)14(3,4)25-16(24-13)9-6-5-7-10(8-9)20-12(23)21-11(22)15(17,18)19/h5-8H,1-4H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBDIQHBIFKKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BCl3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamidobenzoate](/img/structure/B2941537.png)
![2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941538.png)
![2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one](/img/structure/B2941540.png)
![2-Methyl-2-[3-(phenylmethoxycarbonylamino)pyrazol-1-yl]propanoic acid](/img/structure/B2941541.png)
![1-(6-Methyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2941543.png)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941546.png)



![5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2941551.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941552.png)
![1-methyl-3-(trifluoromethyl)-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-pyrazole-4-carbonitrile](/img/structure/B2941555.png)